8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione
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Overview
Description
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound known for its pharmacological properties. It is primarily recognized for its role in the treatment of Parkinson’s disease, where it acts as an adjunct to standard therapies. This compound targets adenosine A2A receptors in the basal ganglia, a region of the brain involved in motor control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-diethyl-1H-purine-2,6(3H,7H)-dione.
Styryl Group Introduction: The styryl group is introduced through a Heck reaction, where 3,4-dimethoxybenzaldehyde is coupled with the purine derivative in the presence of a palladium catalyst.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 100-120°C) using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the Heck reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the 8-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a model compound in studying purine derivatives and their reactivity.
Biology: Investigated for its effects on cellular signaling pathways involving adenosine receptors.
Medicine: Primarily used in the treatment of Parkinson’s disease as an adjunct to levodopa and carbidopa.
Mechanism of Action
The compound exerts its effects by targeting adenosine A2A receptors in the basal ganglia. By binding to these receptors, it modulates the release of neurotransmitters involved in motor control. This action helps alleviate symptoms of Parkinson’s disease by enhancing the efficacy of standard dopaminergic therapies .
Comparison with Similar Compounds
Similar Compounds
Istradefylline: Another adenosine A2A receptor antagonist used in Parkinson’s disease treatment.
Caffeine: A non-selective adenosine receptor antagonist with similar but less specific effects.
Theophylline: A bronchodilator that also acts on adenosine receptors but is used primarily for respiratory conditions.
Uniqueness
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione is unique in its high selectivity for adenosine A2A receptors, making it particularly effective in modulating motor control without the broad-spectrum effects seen with non-selective antagonists like caffeine .
Properties
IUPAC Name |
8-[2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-12-7-9-13(26-3)14(11-12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFYJVITWLNDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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